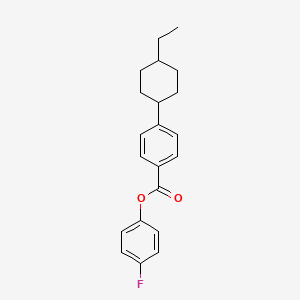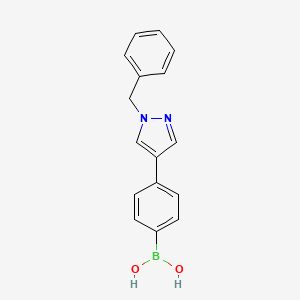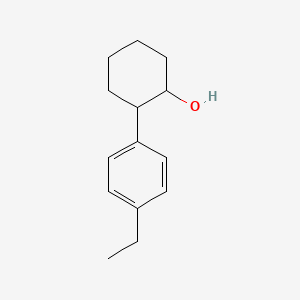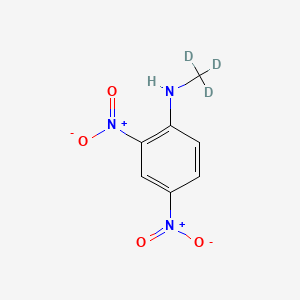
2,4-dinitro-N-(trideuteriomethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring The specific compound has a trideuteriomethyl group (-CD3) attached to the nitrogen atom of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dinitro-N-(trideuteriomethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or a deuterated amine . Another method involves the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow microreactor systems. These systems allow for safe, efficient, and selective synthesis by controlling the reaction environment and minimizing the risk of hazardous by-products . The use of such advanced techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 2,4-diamino-N-(trideuteriomethyl)aniline.
Substitution: The compound can undergo substitution reactions where the nitro groups or the trideuteriomethyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines and their derivatives. For example, reduction of the nitro groups can yield 2,4-diamino-N-(trideuteriomethyl)aniline, while oxidation can produce different nitro-substituted compounds.
Applications De Recherche Scientifique
2,4-Dinitro-N-(trideuteriomethyl)aniline has several scientific research applications:
Chemistry: It is used as a reagent to detect and characterize aldehydes and ketones.
Biology: The compound’s unique properties make it useful in studying biological processes involving nitroaromatic compounds.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and herbicides.
Mécanisme D'action
The mechanism of action of 2,4-dinitro-N-(trideuteriomethyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division . This mechanism is similar to that of other dinitroaniline herbicides, which inhibit root and shoot growth in plants by affecting microtubule formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4-dinitro-N-(trideuteriomethyl)aniline include:
- 2,4-Dinitroaniline
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trideuteriomethyl group. This deuterium substitution can affect the compound’s reactivity and stability, making it useful for specific applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C7H7N3O4 |
|---|---|
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
Clé InChI |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


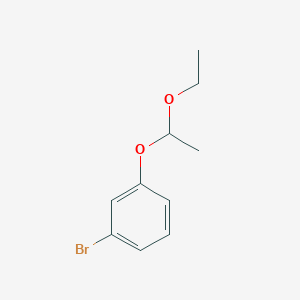
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
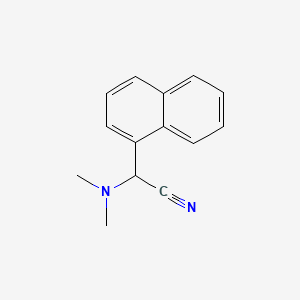
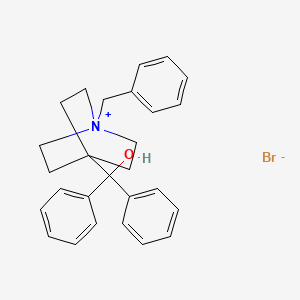
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
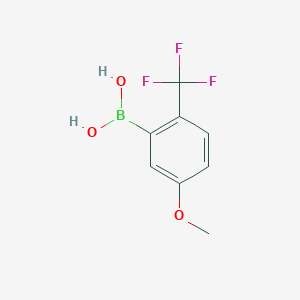
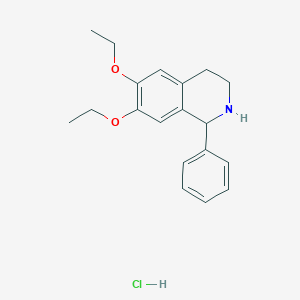
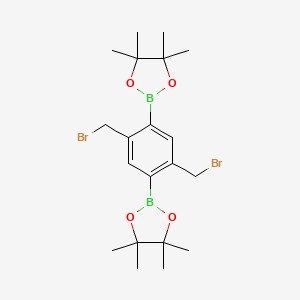
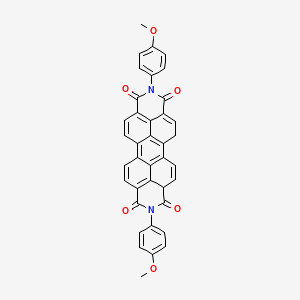

![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
